

An In-depth Technical Guide to the Properties of Isoheptyl Bromide

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Compound of Interest

Compound Name: **1-Bromo-5-methylhexane**

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Introduction: Isoheptyl bromide, systematically named **1-bromo-5-methylhexane** (CAS No: 35354-37-1), is a primary alkyl halide. As an isomer of bromoheptane, its branched structure imparts specific physical and chemical properties that are of interest in various fields of organic synthesis.^[1] It serves as a valuable intermediate, allowing for the introduction of the isoheptyl group into molecules, a common motif in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.^{[1][2]} This document provides a comprehensive overview of the known experimental properties of isoheptyl bromide, detailed experimental protocols for its synthesis and characterization, and a theoretical discussion of its chemical reactivity.

Quantitative Data Summary

The experimental physical and spectroscopic properties of isoheptyl bromide (**1-bromo-5-methylhexane**) are summarized in the tables below for clear comparison and reference.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₅ Br	[2][3]
Molecular Weight	179.10 g/mol	[2][4]
Appearance	Colorless liquid	[1][2]
Boiling Point	162-163 °C	[2][5]
Density	1.103 g/cm ³	[2][4]
Refractive Index (n _D)	1.4485 - 1.449	[2][4]
Flash Point	57 °C	[2][6]
Water Solubility	Not miscible	[2][5]
Solubility	Soluble in alcohols, ethers, acetonitrile (slightly), chloroform (slightly)	[1][2]

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

Spectra referenced from a 400 MHz spectrometer in CDCl₃[7]

¹ H NMR Data		¹³ C NMR Data		
Assignment	Chemical Shift (ppm)	Multiplicity & Coupling (J)	Assignment	Chemical Shift (ppm)
H-1 (-CH ₂ Br)	3.41	t, J = 6.9 Hz	C-1 (-CH ₂ Br)	34.1
H-2 (-CH ₂ -)	1.83	m	C-2 (-CH ₂ -)	33.1
H-3 (-CH ₂ -)	1.42	m	C-3 (-CH ₂ -)	26.0
H-4 (-CH ₂ -)	1.19	m	C-4 (-CH ₂ -)	38.0
H-5 (-CH-)	1.54	m	C-5 (-CH-)	27.8
H-6, H-7 (-CH ₃)	0.88	d, J = 6.6 Hz	C-6, C-7 (-CH ₃)	22.5

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

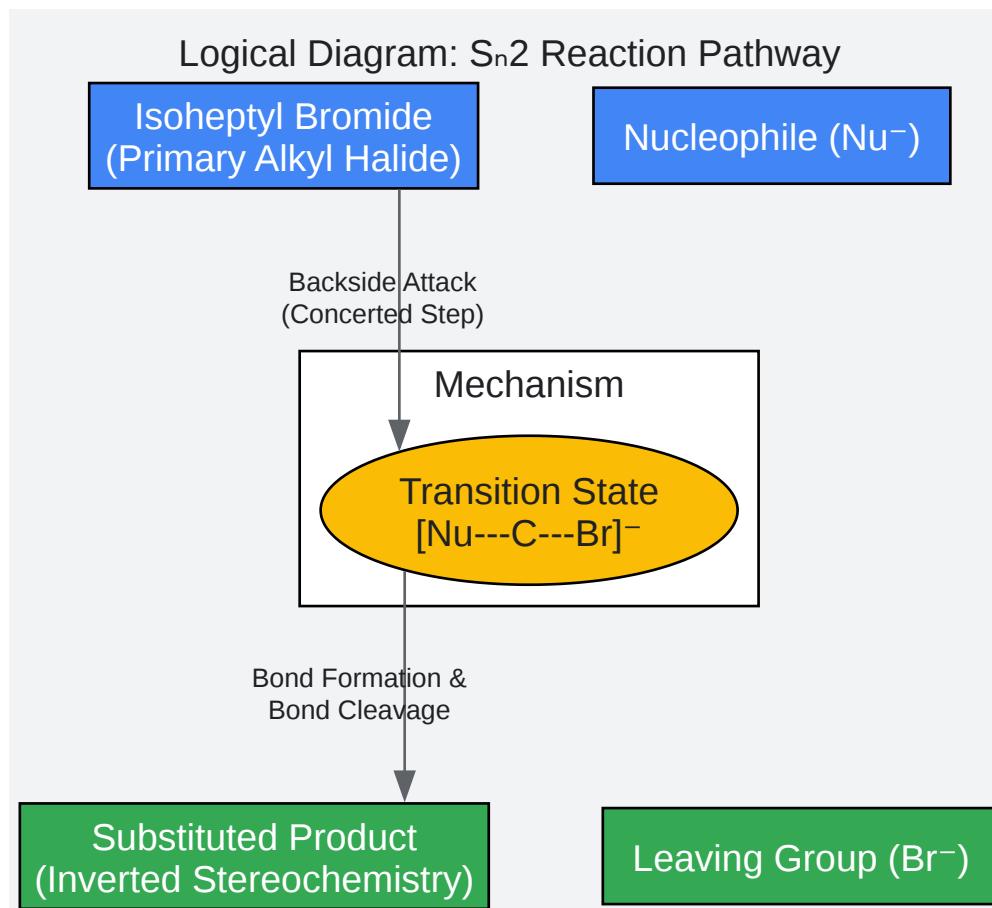
Spectroscopy Type	Key Peaks / Wavenumbers	Source(s)
Mass Spectrometry (EI)	m/z 179/181 (M+), 137, 163	[7]
Infrared (IR) Spectroscopy	Characteristic C-H stretching (~2850-2960 cm ⁻¹), C-H bending (~1465 cm ⁻¹ , ~1370 cm ⁻¹), and C-Br stretching (typically ~500-680 cm ⁻¹)	[3]

Theoretical Properties and Reactivity

As a primary alkyl halide, the carbon atom bonded to the bromine in isoheptyl bromide is not sterically hindered.[8] This structural feature dictates its reactivity, making it an excellent substrate for bimolecular nucleophilic substitution (S_n2) reactions.[9]

- S_n2 Reactivity: The S_n2 mechanism is favored due to the accessibility of the electrophilic carbon for backside attack by a nucleophile. The reaction proceeds in a single, concerted step where the nucleophile attacks as the bromide leaving group departs.[8][10] Steric hindrance is the primary factor governing S_n2 reaction rates, and for primary halides like isoheptyl bromide, this barrier is low.[9]
- S_n1 Reactivity: The S_n1 pathway is highly disfavored. This mechanism involves the formation of a carbocation intermediate.[8] The primary carbocation that would result from the departure of the bromide ion is highly unstable and energetically unfavorable, making this pathway kinetically inaccessible under normal conditions.[9]

The following diagram illustrates the logical relationship of the preferred S_n2 reaction pathway.



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Logical Diagram: S_N2 Reaction Pathway

Experimental Protocols

Detailed methodologies for the synthesis and characterization of isoheptyl bromide are provided below. These protocols are representative and may be adapted based on available laboratory equipment and reagents.

Synthesis of 1-Bromo-5-methylhexane

This protocol is adapted from a literature procedure for the synthesis of isoheptyl bromide from its corresponding mesylate precursor.^[7]

Objective: To synthesize **1-bromo-5-methylhexane** via nucleophilic substitution.

Materials:

- 5-methyl-1-hexanol (or its mesylate derivative, 5-methylhexyl methanesulfonate)
- Lithium bromide (LiBr)
- N,N-Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Deionized water
- Magnesium sulfate (MgSO₄), anhydrous
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Separatory funnel, rotary evaporator

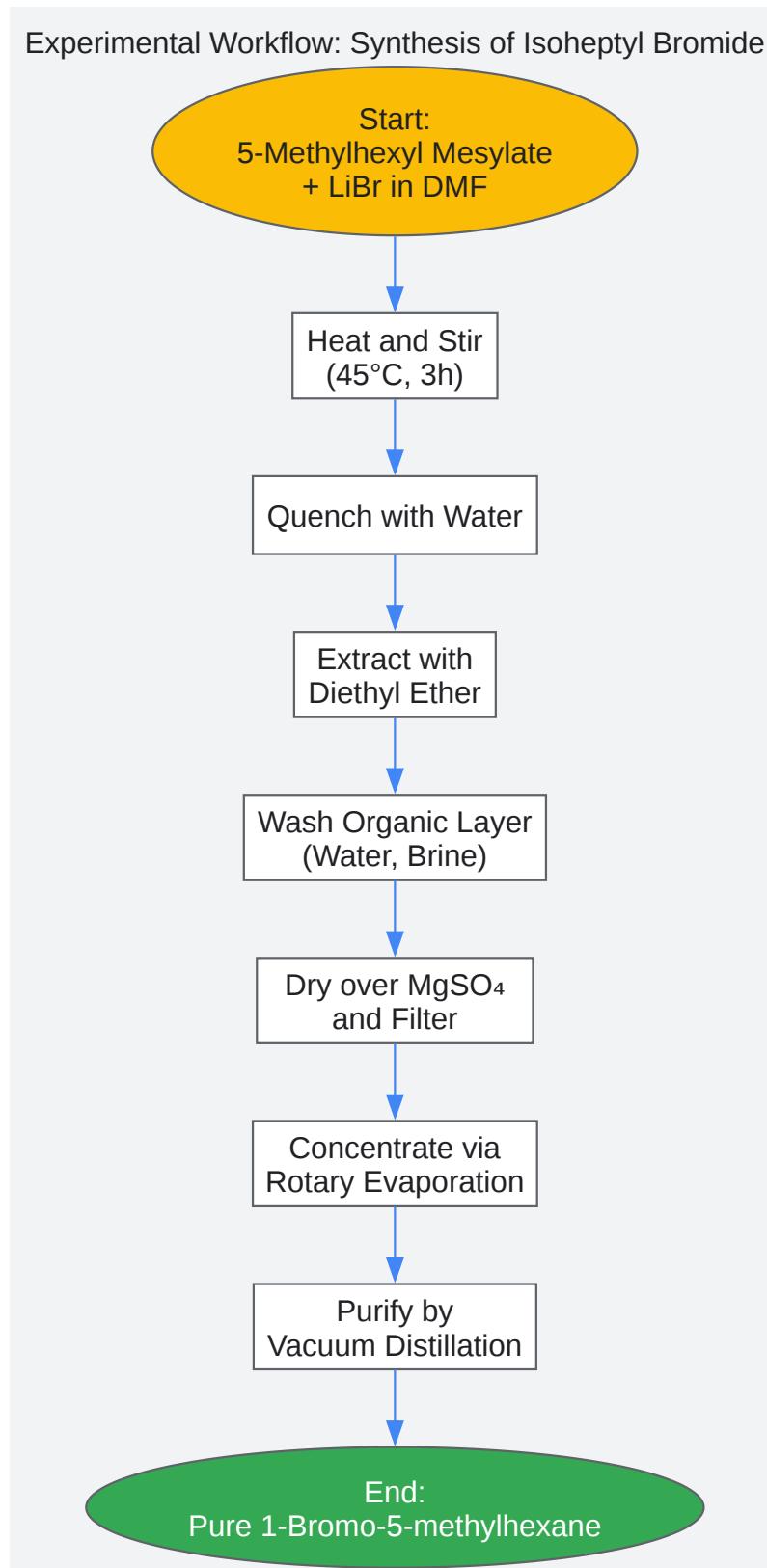
Procedure:

- Preparation (if starting from alcohol): If starting with 5-methyl-1-hexanol, it must first be converted to a suitable leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine or pyridine in a non-protic solvent.
- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve lithium bromide (approx. 3.0 equivalents) in anhydrous DMF.
- Addition of Substrate: To the stirred LiBr solution, slowly add a solution of 5-methylhexyl methanesulfonate (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.
- Heating: Heat the reaction mixture to approximately 45-50 °C. Maintain this temperature and continue stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding a significant volume of deionized water.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase multiple times with diethyl ether.

- **Washing:** Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** The crude **1-bromo-5-methylhexane** can be purified by fractional distillation under reduced pressure to yield the final, pure product.

The following diagram outlines the experimental workflow for this synthesis.

Experimental Workflow: Synthesis of Isoheptyl Bromide

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References

- 1. guidechem.com [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. 1-Bromo-5-methylhexane [webbook.nist.gov]
- 4. 1-bromo-5-methylhexane [stenutz.eu]
- 5. 1-BROMO-5-METHYLHEXANE price,buy 1-BROMO-5-METHYLHEXANE - chemicalbook [chemicalbook.com]
- 6. 1-BROMO-5-METHYLHEXANE CAS#: 35354-37-1 [m.chemicalbook.com]
- 7. 1-BROMO-5-METHYLHEXANE | 35354-37-1 [chemicalbook.com]
- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
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